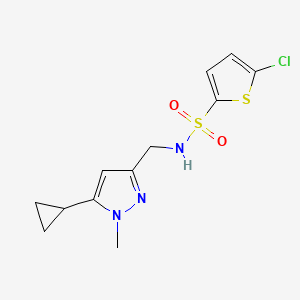
5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14ClN3O2S2 and its molecular weight is 331.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring, a chlorinated group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological activity. The presence of the cyclopropyl group and the pyrazole derivative enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Receptor Modulation : Interaction with neurotransmitter receptors may suggest applications in treating mood disorders or cognitive impairments.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Key findings include:
These results indicate that this compound exhibits promising anticancer activity, potentially due to its ability to induce apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. Research suggests that it may enhance cognitive function by inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin, contributing to improved mood and cognition.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human glioblastoma cells. The compound demonstrated a high degree of selectivity and potency, outperforming standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss, supporting its potential as a therapeutic agent for neurodegenerative disorders.
Propiedades
IUPAC Name |
5-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-16-10(8-2-3-8)6-9(15-16)7-14-20(17,18)12-5-4-11(13)19-12/h4-6,8,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBXNTWRCJVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













